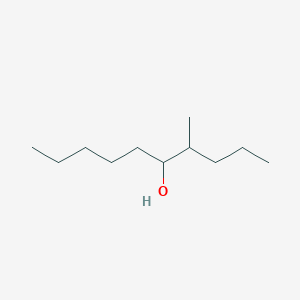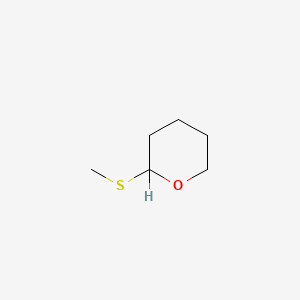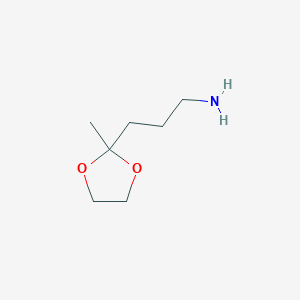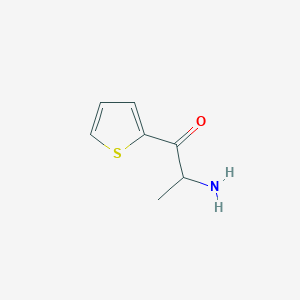
6,8-Dibromoflavone
Descripción general
Descripción
Synthesis Analysis
8-Aryl- and 6,8-diarylflavones were prepared by Suzuki–Miyaura reactions of 6,8-dibromoflavone . Despite the greater steric hindrance, the first attack proceeded with good site selectivity at position 8 .Molecular Structure Analysis
Experimental and theoretical vibrational spectral results of the molecular structures of 6,8-dibromoflavone are presented . The FT-IR and FT-Raman spectra of the compounds have been recorded together between 4000 and 400 cm−1 and 3500–5 cm−1 regions, respectively .Chemical Reactions Analysis
8-Aryl- and 6,8-diarylflavones were prepared by Suzuki–Miyaura reactions of 6,8-dibromoflavone . Despite the greater steric hindrance, the first attack proceeded with good site selectivity at position 8 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromoflavone are not available in the current literature .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Reactions
6,8-Dibromoflavone is used in Suzuki–Miyaura reactions to prepare 8-Aryl- and 6,8-diarylflavones . Despite the greater steric hindrance, the first attack proceeds with good site selectivity at position 8 .
Inhibitory Effects on Endometriosis Progression
6,8-Dibromoflavone has been found to have inhibitory effects on the growth of endometriosis VK2/E6E7 and End1/E6E7 cells . It suppresses cellular proliferation and increases the disruption of the cell cycle, mitochondrial membrane potential (MMP), generation of reactive oxygen species, and Ca 2+ homeostasis in both endometriosis cells .
Anticancer Properties
6,8-Dibromoflavone has shown potential as an anticancer agent . It has been found to induce cell death in cancerous cells .
Inhibition of Melanin Synthesis
6,8-Dibromoflavone has been found to inhibit melanin synthesis . This property could make it useful in the treatment of hyperpigmentation disorders.
Disruption of Calcium Homeostasis
6,8-Dibromoflavone has been found to disrupt calcium homeostasis in endometriosis cells . This disruption could potentially be leveraged for therapeutic purposes.
Mitochondrial Function Disruption
6,8-Dibromoflavone disrupts mitochondrial function in endometriosis cells . This disruption could potentially be used to develop new treatments for endometriosis.
Mecanismo De Acción
Target of Action
Flavonoids, the class of compounds to which 6,8-dibromoflavone belongs, are known to interact with a variety of targets, including nuclear receptors, kinases, receptor tyrosine kinases, and g protein-coupled receptors . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Flavonoids are known to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some flavonoids have demonstrated anti-inflammatory and anticancer activities, potentially through their interactions with various cellular targets .
Biochemical Pathways
Flavonoids, including 6,8-Dibromoflavone, are involved in various biochemical pathways. They are synthesized from phenylalanine and malonyl-CoA, and over 8000 individual flavonoids have been identified in plants . Flavonoids have diverse biological activities, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, and male fertility
Pharmacokinetics
The plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was found to be 134 minutes .
Result of Action
Flavonoids, in general, have been shown to have a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are likely due to their interactions with various cellular targets and their involvement in multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids, including 6,8-Dibromoflavone. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of flavonoids . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,8-dibromo-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPQWYHYLBCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359711 | |
| Record name | 6,8-dibromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromoflavone | |
CAS RN |
42079-81-2 | |
| Record name | 6,8-dibromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthesis method for 6,8-Dibromoflavone and are there any environmentally friendly approaches?
A1: A highly efficient and environmentally benign synthesis method for 6,8-Dibromoflavone involves the use of recyclable ionic liquids as catalysts. This method, highlighted in a study by Narender et al. [], demonstrates superior yields compared to conventional methods while minimizing environmental impact.
Q2: Can 6,8-Dibromoflavone be used as a precursor for synthesizing other valuable compounds?
A2: Yes, 6,8-Dibromoflavone is a versatile precursor in organic synthesis, particularly for Suzuki–Miyaura reactions. It allows for the selective introduction of aryl groups at positions 8 and 6. Research by Zhou et al. [] demonstrates the site-selective Suzuki–Miyaura reaction of 6,8-Dibromoflavone, leading to the synthesis of 8-aryl and 6,8-diarylflavones, which are valuable building blocks in medicinal chemistry.
Q3: What spectroscopic techniques are useful for characterizing 6,8-Dibromoflavone?
A3: FT-Raman and FT-IR spectroscopy are valuable tools for characterizing 6,8-Dibromoflavone. A study by Sundaraganesan et al. [] employed these techniques to analyze the vibrational spectra of 6,8-Dibromoflavone, providing insights into its molecular structure and confirming the presence of characteristic functional groups.
Q4: Have there been any computational studies on 6,8-Dibromoflavone and what insights have they provided?
A4: Density Functional Theory (DFT) calculations have been employed to study 6,8-Dibromoflavone. Sundaraganesan et al. [] utilized DFT/B3LYP functional with a 6-31++G(d,p) basis set to calculate the vibrational wavenumbers and optimize the geometric parameters of 6,8-Dibromoflavone. These calculations exhibited good agreement with experimental data, validating the use of computational methods for studying this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



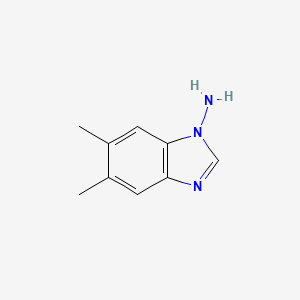
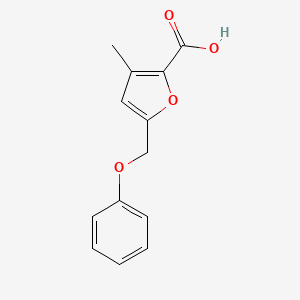
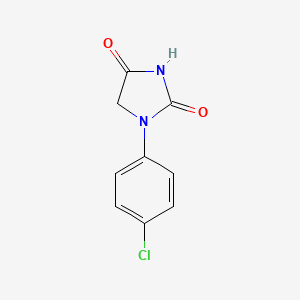
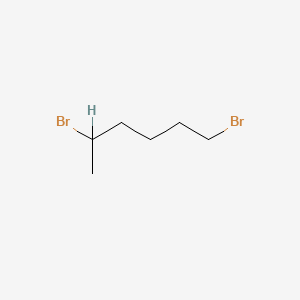
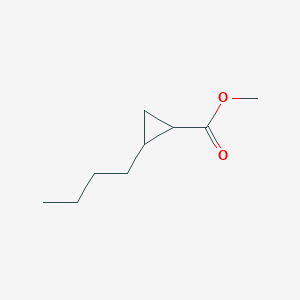
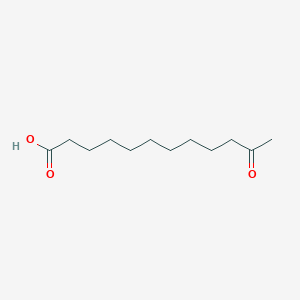

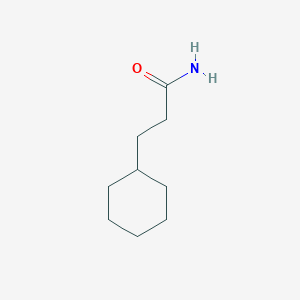
![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)
